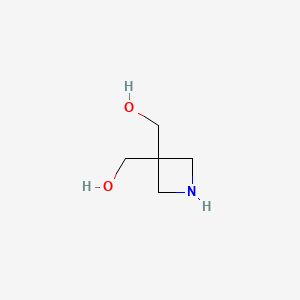

3,3-Di(hydroxymethyl)azetidine

Descripción

Overview of Azetidines as Four-Membered Saturated N-Heterocycles

Azetidines, also known as azacyclobutanes, are four-membered saturated heterocycles containing one nitrogen atom and three carbon atoms. researchgate.net These cyclic amines are considered important components of heterocyclic chemistry and are found in various natural and synthetic compounds. google.com Their structure is analogous to the carbocyclic cyclobutane (B1203170), but the presence of the nitrogen atom imparts distinct chemical properties. The chemistry of these strained four-membered heterocycles has been a subject of interest for scientists for decades, with significant contributions in fields like organic synthesis and medicinal chemistry. While less common than their five-membered (pyrrolidine) or six-membered (piperidine) counterparts, azetidines offer a unique structural motif that has been increasingly exploited in modern chemistry. acs.org

Unique Structural and Conformational Aspects of Azetidine (B1206935) Rings in Chemical Space

The most defining feature of the azetidine ring is its significant ring-strain energy, estimated to be around 25.2 kcal/mol. acs.org This inherent strain, comparable to that of cyclobutane and aziridine (B145994), governs the reactivity of azetidines, making them susceptible to ring-opening reactions under appropriate conditions. acs.org However, they are notably more stable than the three-membered aziridines, which allows for easier handling and functionalization.

The conformation of the azetidine ring is not perfectly planar. It adopts a puckered or bent conformation to alleviate some of the torsional strain. nih.gov This puckering is a dynamic process, and the energy barrier for ring inversion is relatively low. The substituents on the ring can significantly influence the preferred conformation. For instance, studies have shown that cis-isomers of substituted azetidines tend to favor a puckered ring with substituents in equatorial positions, while trans-isomers may adopt a more planar conformation. google.com This conformational behavior, coupled with the defined three-dimensional arrangement of substituents, makes the azetidine scaffold a valuable tool for designing molecules with specific spatial orientations.

Historical Context and Evolution of Azetidine Research

The study of azetidines has evolved considerably since their initial discovery. Early research was often hampered by the challenges associated with synthesizing the strained four-membered ring. lookchem.com Historically, much of the focus in four-membered nitrogen heterocycle chemistry was on β-lactams (azetidin-2-ones) due to their critical role in antibacterial agents like penicillin. lookchem.comachmem.com

However, over the past few decades, remarkable progress has been made in the synthetic methodologies to access diversely functionalized azetidines. acs.org The development of new synthetic routes, including intramolecular cyclizations, ring expansions of aziridines, and various metal-catalyzed reactions, has made these scaffolds more accessible for research. nih.govcymitquimica.com The first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 and identified as a proline antagonist. google.comachemblock.com This discovery spurred further investigation into the biological activities of azetidine-containing compounds. Today, azetidine research is a vibrant field, with applications ranging from medicinal chemistry to materials science.

The Specific Importance of 3,3-Disubstituted Azetidine Scaffolds in Advanced Organic Synthesis Research

Among the various substituted azetidines, the 3,3-disubstituted pattern holds particular importance in medicinal chemistry and drug discovery. clearsynth.com These scaffolds are of interest as potential bioisosteres for gem-dimethyl and carbonyl groups. clearsynth.com Replacing a gem-dimethyl group with a 3,3-disubstituted azetidine can introduce polarity and improve aqueous solubility, while maintaining a similar three-dimensional arrangement. Compared to a carbonyl group, the azetidine ring offers similar hydrogen bonding capabilities but can lead to improved metabolic stability and introduces an additional vector for chemical modification at the nitrogen atom. clearsynth.com

The synthesis of these scaffolds has been an area of active research, with methods being developed to introduce a wide variety of substituents at the 3-position. The ability to create densely functionalized 3,3-disubstituted azetidines allows for the exploration of new chemical space and the generation of lead-like molecules for drug discovery programs. google.com

Research Focus on 3,3-Di(hydroxymethyl)azetidine: A Highly Functionalized Azetidine Motif

A prime example of a highly functionalized 3,3-disubstituted azetidine is This compound . This compound features two hydroxymethyl groups attached to the C3 position of the azetidine ring, which significantly enhances its hydrophilicity due to the polar hydroxyl groups. These hydroxyl groups also serve as versatile chemical handles for further derivatization through reactions such as oxidation or substitution.

The synthesis of this compound can be achieved through various routes. One common method involves the reduction of a diester precursor, such as diethyl 1-benzylazetidine-3,3-dicarboxylate. nih.gov Another approach starts from 3-bromomethyl-3-hydroxymethyl oxetane, which reacts with an amine like benzylamine, followed by debenzylation to yield the target compound. achmem.com For synthetic manipulations, the nitrogen is often protected, for example, as a tert-butoxycarbonyl (Boc) derivative, forming tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate.

This specific azetidine derivative has been utilized as a key building block in medicinal chemistry. For instance, it has served as a scaffold in the development of potent inhibitors of DNA polymerase Theta (Polθ), a target in cancer therapy. The defined stereochemistry and the presence of the two hydroxymethyl groups make this compound a valuable and highly sought-after motif in the design of new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of Azetidine and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Feature |

| Azetidine | C₃H₇N | 57.09 | 61-62 | Parent four-membered N-heterocycle. researchgate.net |

| L-Azetidine-2-carboxylic acid | C₄H₇NO₂ | 101.10 | - | Naturally occurring proline analogue. google.com |

| This compound | C₅H₁₁NO₂ | 117.15 | - | Geminal diol functionality. |

| 3-Hydroxy-3-(hydroxymethyl)azetidine | C₄H₉NO₂ | 103.12 | - | Tertiary alcohol functionality. |

Table 2: Synthetic Precursors for this compound

| Precursor | CAS Number | Molecular Formula | Key Reaction Step |

| Diethyl 1-benzylazetidine-3,3-dicarboxylate | 642411-11-8 | C₁₆H₂₁NO₄ | Reduction of ester groups. nih.gov |

| 3-Bromomethyl-3-hydroxymethyl oxetane | 18086-42-5 | C₅H₉BrO₂ | Ring opening/closing with an amine. achmem.com |

| tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate | 1016233-08-1 | C₁₀H₁₉NO₄ | N-protected intermediate. |

Structure

3D Structure

Propiedades

IUPAC Name |

[3-(hydroxymethyl)azetidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-5(4-8)1-6-2-5/h6-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXQPBINKGFTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies for 3,3 Di Hydroxymethyl Azetidine

Reactions Involving the Hydroxymethyl Functional Groups

The two primary alcohol functionalities of 3,3-di(hydroxymethyl)azetidine are key sites for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the extension of the molecular framework.

Oxidation of Hydroxymethyl Moieties to Carboxylic Acids

The oxidation of the diol to the corresponding dicarboxylic acid represents a significant transformation, converting the neutral scaffold into a dicarboxylate building block. A notable method for this conversion involves the use of nitric acid. This process directly transforms this compound into azetidine-3,3-dicarboxylic acid. This particular reaction is a key step in certain synthetic routes to azetidine-3-carboxylic acid, a compound of interest in agricultural applications as a chemical hybridizing agent.

| Starting Material | Reagent | Product | Application of Product |

| 3,3-bis(hydroxymethyl)-azetidine | Nitric acid | Azetidine-3,3-dicarboxylic acid | Intermediate in the synthesis of azetidine-3-carboxylic acid |

Etherification and Esterification of Hydroxyl Groups

The hydroxyl groups of this compound can undergo etherification and esterification reactions to yield a variety of derivatives. While specific literature examples for this exact molecule are not abundant, the principles of these reactions are well-established for diols.

Etherification: The formation of ethers from alcohols can be achieved under various conditions, often involving the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile. Common methods include the Williamson ether synthesis, where the alkoxide reacts with an alkyl halide. For a diol like this compound, selective mono- or di-etherification could be achieved by controlling the stoichiometry of the reagents. N-protection of the azetidine (B1206935) ring, for instance with a Boc or Cbz group, would likely be necessary to prevent side reactions at the nitrogen atom.

Esterification: Esters can be readily prepared by reacting the hydroxyl groups with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, acylation with acyl chlorides or anhydrides in the presence of a base is often more efficient. As with etherification, N-protection would be a prudent strategy to ensure selective reaction at the hydroxyl groups.

Transformations via Activated Hydroxyl Groups (e.g., sulfonyl esters)

To enhance the reactivity of the hydroxyl groups and convert them into better leaving groups, they can be transformed into sulfonyl esters, such as tosylates or mesylates. This activation is typically achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine.

The resulting sulfonate esters are excellent substrates for nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including azides, halides, and cyanides, by reaction with the corresponding nucleophiles. This two-step sequence of activation followed by substitution provides a versatile strategy for the derivatization of the hydroxymethyl side chains of this compound.

| Reaction | Reagents | Intermediate/Product | Utility |

| Tosylation | p-Toluenesulfonyl chloride, Pyridine | 3,3-Bis(tosyloxymethyl)azetidine | Activated intermediate for nucleophilic substitution |

| Mesylation | Methanesulfonyl chloride, Triethylamine | 3,3-Bis(mesyloxymethyl)azetidine | Activated intermediate for nucleophilic substitution |

Reactions at the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a key handle for derivatization, allowing for the introduction of a variety of substituents that can modulate the physicochemical and biological properties of the resulting molecules.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the azetidine can be alkylated using various alkylating agents, such as alkyl halides or sulfates. These reactions are typically carried out in the presence of a base to neutralize the acid generated. Reductive amination is another powerful method for N-alkylation, involving the reaction of the azetidine with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation: N-acylation is readily achieved by reacting the azetidine with acylating agents like acyl chlorides or anhydrides, usually in the presence of a base. This reaction forms a stable amide bond and is often used to introduce specific functionalities or to protect the nitrogen atom during subsequent synthetic steps.

N-Deprotection Strategies (e.g., Cbz, Boc)

In many synthetic sequences, the azetidine nitrogen is protected to prevent its interference in reactions targeting other parts of the molecule. The choice of protecting group is crucial, as it must be stable under the desired reaction conditions and easily removable when no longer needed. The most commonly used protecting groups for the azetidine nitrogen are the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups.

N-Cbz Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis. This involves reacting the Cbz-protected azetidine with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon). This method is generally clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide as byproducts. total-synthesis.com Alternative methods for Cbz deprotection include the use of strong acids, although this is less common. tdcommons.org

| Protecting Group | Deprotection Reagent | Conditions | Byproducts |

| Cbz | H₂, Pd/C | Catalytic Hydrogenolysis | Toluene, CO₂ |

N-Boc Deprotection: The Boc group is sensitive to acidic conditions and is most commonly removed by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). Other acidic reagents that can be used include hydrochloric acid in various organic solvents. The deprotection proceeds via the formation of a transient tert-butyl cation, which is typically scavenged by the solvent or other nucleophiles present. orgsyn.org

| Protecting Group | Deprotection Reagent | Conditions | Key Intermediate |

| Boc | Trifluoroacetic Acid (TFA) | Anhydrous, in DCM | tert-Butyl cation |

| Boc | Hydrochloric Acid (HCl) | In organic solvent | tert-Butyl cation |

Formation of N-Substituted Azetidine Analogues

The secondary amine functionality of the this compound core is a prime site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the molecule's physical, chemical, and biological properties. Standard synthetic methodologies for N-alkylation and N-arylation are readily applicable to this scaffold.

N-Alkylation: Direct N-alkylation with alkyl halides provides a straightforward route to N-alkyl-3,3-di(hydroxymethyl)azetidines. This reaction typically proceeds under basic conditions to deprotonate the secondary amine, enhancing its nucleophilicity. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions. A general method for the direct N-alkylation of secondary amines with alkyl halides in the presence of a non-nucleophilic organic base, such as Hünig's base (N,N-diisopropylethylamine), offers an efficient and operationally simple procedure that is tolerant of various functional groups. researchgate.net

Reductive Amination: An alternative and widely used method for N-alkylation is reductive amination. wikipedia.orgacsgcipr.orgnih.gov This two-step, one-pot process involves the initial reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-substituted amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanobohydride (NaBH₃CN) being common choices due to their selectivity for imines over carbonyls. acsgcipr.orgrsc.org

N-Arylation: The introduction of aryl groups at the nitrogen atom can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed process, is a powerful tool for the formation of C-N bonds between amines and aryl halides or triflates. acsgcipr.orgwikipedia.orglibretexts.orgchemeurope.com This reaction is known for its broad substrate scope and functional group tolerance. Similarly, the Ullmann condensation, a copper-catalyzed coupling of an amine with an aryl halide, provides another viable, albeit often harsher, method for N-arylation. wikipedia.orgchem-station.comorganic-chemistry.org

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N, DIPEA), Solvent (e.g., CH₃CN, DMF) | N-Alkyl-3,3-di(hydroxymethyl)azetidine |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH) | N-Alkyl/N-Arylalkyl-3,3-di(hydroxymethyl)azetidine |

| Buchwald-Hartwig Amination | Aryl halide/triflate, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | N-Aryl-3,3-di(hydroxymethyl)azetidine |

| Ullmann Condensation | Aryl halide, Cu catalyst, Base, High temperature | N-Aryl-3,3-di(hydroxymethyl)azetidine |

Ring-Opening Reactions of the Azetidine Core

Strain-Driven Reactivity of the Four-Membered Ring

The reactivity of the azetidine ring is largely governed by its inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. libretexts.org This strain energy, arising from bond angle distortion and torsional strain, makes the four-membered ring susceptible to cleavage under various conditions, thereby providing a thermodynamic driving force for ring-opening reactions. This inherent reactivity allows azetidines to serve as valuable synthetic intermediates, acting as precursors to a variety of acyclic and heterocyclic structures. The activation of the nitrogen atom, typically through protonation, acylation, or sulfonylation, enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack, leading to C-N bond cleavage.

Nucleophilic Ring Opening with Various Reagents

The activated azetidine ring can be opened by a diverse range of nucleophiles, leading to the formation of γ-substituted propylamines. The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the activating group on the nitrogen. For unsymmetrically substituted azetidines, the nucleophile generally attacks the less sterically hindered carbon atom.

Activation of the azetidine nitrogen is a prerequisite for most nucleophilic ring-opening reactions. This is often achieved by converting the azetidine into an azetidinium salt, for instance, by reaction with an alkyl halide. These strained azetidinium ions are highly susceptible to nucleophilic attack. A variety of nucleophiles, including halides, azide, and oxygen-based nucleophiles like acetate (B1210297) and alkoxides, have been shown to effectively open the azetidinium ring, providing access to a range of functionalized 1,3-amino alcohols and other derivatives. organic-chemistry.orgnih.gov

An acid-mediated intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines, where a pendant nucleophilic group attacks the protonated azetidine ring. wikipedia.org This highlights the importance of the substitution pattern and the reaction conditions in determining the stability and reactivity of the azetidine core.

| Activating Group | Nucleophile | Product Type |

| Proton (Acidic media) | Internal nucleophile (e.g., amide) | Rearranged cyclic products wikipedia.org |

| Alkyl (forms Azetidinium ion) | Azide (N₃⁻) | γ-Azido amine organic-chemistry.org |

| Alkyl (forms Azetidinium ion) | Acetate (AcO⁻) | γ-Amino ester organic-chemistry.org |

| Alkyl (forms Azetidinium ion) | Benzylamine | γ-(N-benzyl)amino amine organic-chemistry.org |

| Sulfonyl (e.g., Tosyl) | Grignard Reagents (RMgX) | γ-Substituted sulfonamide |

Formation of Other Heterocycles from Azetidine Ring Opening

The strain-release associated with the opening of the azetidine ring can be harnessed to construct larger, more stable heterocyclic systems. This can be achieved through intramolecular rearrangements or tandem ring-opening/cyclization sequences.

One notable transformation is the Tiffeneau-Demjanov rearrangement, which can be applied to 1-aminomethyl-cycloalkanols to achieve a one-carbon ring expansion to a cycloketone. wikipedia.orgslideshare.netwikipedia.orgsynarchive.comlibretexts.org While not a direct ring opening of the azetidine itself, this reaction is relevant in the context of rearranging aminomethyl-substituted cyclic systems.

More directly, N-substituted azetidine derivatives can be precursors to other heterocycles like piperidines and pyrrolidines. For instance, a patent describes the synthesis of 3-azetidinylalkylpiperidines and -pyrrolidines from 3-amino-azetidine derivatives, suggesting the utility of the azetidine core as a building block for these larger rings. google.com The synthesis of functionalized pyrrolidines can be achieved through various cyclization strategies, some of which may involve intermediates derived from azetidine precursors. rsc.orgmdpi.comnih.gov Similarly, numerous synthetic routes to substituted piperidines exist, and azetidine-based starting materials could potentially be employed in ring-expansion strategies to access this important class of heterocycles. nih.govwhiterose.ac.uknih.govajchem-a.comwhiterose.ac.uk

Furthermore, the reaction of this compound with aldehydes or ketones can lead to the formation of fused heterocyclic systems, such as oxazolidines, through intramolecular cyclization of the intermediate hemiaminal. libretexts.orgnih.govresearchgate.net

Functionalization of the Azetidine Skeleton

Chemoselective Reduction of Azetidin-2-ones to Azetidines

The reduction of the carbonyl group in azetidin-2-ones (β-lactams) provides a direct route to the corresponding azetidines. This transformation is a key step in the synthesis of many azetidine-containing compounds, starting from readily available β-lactam precursors. The chemoselective reduction of the amide functionality in the presence of other reducible groups, such as the hydroxymethyl groups in a potential precursor to this compound, is a critical consideration.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of amides and lactams to the corresponding amines. chemeurope.comnih.govbepls.comnih.gov The high reactivity of LiAlH₄ necessitates careful control of the reaction conditions, especially in the presence of other functional groups.

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also effective reagents for the reduction of amides. nih.gov These reagents often offer greater selectivity compared to LiAlH₄ and can be used under milder conditions. The choice of reducing agent will depend on the specific substrate and the presence of other functional groups in the molecule.

| Reducing Agent | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux | Highly reactive, reduces most carbonyl functional groups. nih.govnih.gov |

| Borane-THF complex (BH₃·THF) | THF, reflux | More selective than LiAlH₄; reduces carboxylic acids and amides. |

| Borane-DMS complex (BH₃·SMe₂) | Toluene or THF, reflux | Similar reactivity to BH₃·THF, but with a more convenient reagent. nih.gov |

Halogenation and Subsequent Nucleophilic Substitution

The functionalization of this compound at the hydroxymethyl groups is a key strategy for introducing a variety of substituents and for the construction of more complex molecular architectures, such as spirocyclic systems. This typically involves a two-step process: activation of the primary hydroxyl groups, followed by nucleophilic substitution. While direct halogenation is one method of activation, the conversion of the diol to a di-sulfonate ester (e.g., tosylate or mesylate) is a more common and often more effective approach for creating excellent leaving groups for subsequent substitution reactions.

The general procedure for the tosylation of alcohols involves reacting the alcohol with p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base, such as pyridine or triethylamine, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This reaction converts the hydroxyl groups into tosylate groups (-OTs), which are superb leaving groups in nucleophilic substitution reactions. A similar reaction can be done using methanesulfonyl chloride (mesyl chloride, MsCl) to form mesylates (-OMs).

Once activated as a di-tosylate, di-mesylate, or a di-halide, the 3,3-disubstituted azetidine becomes a versatile precursor for derivatization. The two electrophilic centers on the methylene (B1212753) carbons allow for double nucleophilic substitution, which can be either an intermolecular or an intramolecular process.

Intermolecular double displacement with a nucleophile can, in principle, lead to a variety of 3,3-disubstituted azetidines. However, research has shown that this approach can be challenging due to steric hindrance around the neopentyl-like C3 center. For instance, attempts to perform a double displacement on a 3,3-bis(chloromethyl)azetidine derivative with a primary amine did not yield the desired product, likely due to the sterically hindered nature of the reaction centers. thieme-connect.de Similarly, activation of the diol as a di-triflate, another excellent leaving group, also resulted in complex mixtures upon reaction with primary amines. thieme-connect.de

In contrast, intramolecular nucleophilic substitution has proven to be a highly effective strategy, particularly for the synthesis of spirocyclic structures like 2,6-diazaspiro[3.3]heptanes. In this approach, a single molecule contains both the nucleophile and the leaving group, which facilitates the cyclization reaction. A successful synthesis of 2,6-diazaspiro[3.3]heptanes has been demonstrated through the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with various primary amines and anilines, followed by an intramolecular cyclization. The intermediate chloro-amine, upon heating in the presence of a base like potassium tert-butoxide or in a solvent mixture like DMF-water, undergoes an intramolecular SN2 reaction to form the second azetidine ring, yielding the spirocyclic product in high yields. thieme-connect.deresearchgate.net

The table below summarizes the conditions and outcomes for the synthesis of 2,6-diazaspiro[3.3]heptanes via intramolecular nucleophilic substitution.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine | t-BuOK, THF, 70 °C | 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | High |

| (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)benzylamine | t-BuOK, THF, 70 °C | 2,6-Dibenzyl-2,6-diazaspiro[3.3]heptane | High |

| (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine | DMF-H2O (9:1), 110 °C | 2-Benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane | 90 |

Table 1: Examples of Intramolecular Nucleophilic Substitution for the Synthesis of 2,6-Diazaspiro[3.3]heptanes. Data sourced from thieme-connect.deresearchgate.net.

This intramolecular approach effectively bypasses the steric hindrance issues associated with intermolecular reactions at the C3 position, providing a reliable method for constructing spiro-azetidine frameworks.

Electrophilic and Radical Functionalization at C3

Direct electrophilic or radical functionalization at the C3 carbon of the this compound ring is not a feasible reaction pathway. The C3 position is a quaternary carbon atom, meaning it has no attached hydrogen atoms that can be abstracted or substituted in typical electrophilic or radical reactions. Therefore, discussions of functionalization "at C3" for this molecule invariably refer to reactions involving the two hydroxymethyl substituents attached to the C3 carbon.

Electrophilic Functionalization:

The primary sites for electrophilic attack on this compound are the lone pairs of electrons on the oxygen atoms of the two hydroxyl groups and the nitrogen atom of the azetidine ring. The nitrogen is often protected (e.g., with a Boc group) to prevent its interference in reactions targeting the hydroxyl groups. Common electrophilic functionalization reactions for the hydroxymethyl groups include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base will convert the hydroxyl groups to esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) or other alkylating agents will form ethers.

Silylation: Reaction with silyl (B83357) halides (e.g., TBDMSCl) will form silyl ethers, which can serve as protecting groups for the hydroxyls.

These reactions follow standard mechanisms for primary alcohols and are fundamental for modifying the properties of the molecule or for protecting the hydroxyl groups during multi-step syntheses.

Radical Functionalization:

Radical functionalization involving the C3 substituents would also not occur at the quaternary carbon itself. Instead, radical reactions could potentially be initiated at the C-H bonds of the methylene groups (-CH2OH) or through the oxygen atoms. For instance, under specific conditions, it might be possible to generate an alkoxy radical (R-O•) from the hydroxyl group, which could then undergo further reactions like fragmentation or intramolecular hydrogen abstraction. However, there is a lack of specific literature examples for such radical transformations on this compound.

The broader research on azetidine functionalization has largely focused on positions that have available C-H bonds. For example, palladium-catalyzed C(sp3)–H arylation has been successfully applied to the C3 position of other azetidine derivatives that possess a hydrogen atom at that site, enabling the synthesis of complex, stereochemically defined structures. nih.gov Such methods, however, are not applicable to the quaternary C3 center of this compound.

3,3 Di Hydroxymethyl Azetidine As a Versatile Molecular Scaffold in Advanced Chemical Synthesis

Incorporation into Conformationally Restricted Molecules

The compact and rigid nature of the azetidine (B1206935) ring provides a powerful tool for medicinal chemists to constrain the conformational flexibility of larger molecules. This restriction can pre-organize a molecule into its bioactive conformation, enhancing binding affinity for its biological target and often improving metabolic stability.

Azetidine-2-carboxylic acid and its derivatives are recognized as conformationally constrained analogues of the natural amino acid proline. The substitution of proline with an azetidine-based amino acid in a peptide sequence significantly alters the local backbone conformation. While the five-membered ring of proline is known to favor the formation of β-turns in peptides, the smaller, more strained four-membered azetidine ring preferentially induces γ-turn conformations. This fundamental difference allows for precise control over the secondary structure of synthetic peptides.

This principle is leveraged in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability and oral bioavailability. By replacing key amino acids with azetidine analogues, researchers can lock the peptide into a specific bioactive shape, thereby increasing its potency and selectivity. For instance, incorporating 2-alkyl-azetidine residues has been shown to be an effective strategy for stabilizing γ-turn-like structures in short peptides, offering a valuable alternative to proline derivatives for defining the role of such turns in bioactive conformations.

Foldamers are synthetic oligomers that adopt specific, well-defined secondary structures, mimicking the helices, sheets, and turns of proteins and nucleic acids. nih.gov The predictable folding patterns of these molecules make them promising candidates for applications ranging from materials science to the development of new therapeutic agents that can interfere with biological processes like protein-protein interactions. nih.govuni-muenchen.de

The incorporation of azetidine-based amino acids into oligomer chains is a key strategy in foldamer design. The defined conformational preferences of the azetidine ring act as a molecular "staple," directing the folding of the entire chain into a predictable shape. For example, recent studies on short oligomers of 3-amino-1-methylazetidine-3-carboxylic acid have demonstrated that the azetidine ring can facilitate unique hydrogen-bonding networks, specifically sidechain-backbone N-H···N C6γ H-bonds that stabilize extended C5 H-bond motifs. nih.gov This allows for the construction of elusive secondary structures, such as the fully-extended 2.0₅-helix, providing a new approach to stabilizing extended backbone conformations in short peptides. nih.gov The ability to rationally design and control these folded architectures opens the door to creating novel molecular frameworks with tailored functions. rsc.org

Design and Synthesis of Bioactive Derivatives

The 3,3-di(hydroxymethyl)azetidine scaffold is not only a tool for conformational control but also a versatile building block for the synthesis of potent and selective bioactive molecules. The two hydroxymethyl groups provide convenient handles for derivatization, allowing chemists to explore chemical space and optimize interactions with biological targets.

DNA Polymerase Theta (Polθ) is a critical enzyme in a DNA repair pathway known as theta-mediated end joining (TMEJ). In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cancer cells become highly dependent on Polθ for survival. This creates a synthetic lethal relationship, making Polθ a promising target for anticancer therapy. eurekalert.org

Recently, a novel class of potent Polθ inhibitors based on a 3-hydroxymethyl-azetidine scaffold was discovered. eurekalert.org Researchers utilized both ligand-based and structure-based drug design strategies, aided by generative AI, to innovate new core structures. eurekalert.org This led to the identification of 3-hydroxymethyl-azetidine derivatives with significant enzymatic and cellular potency. eurekalert.orgresearchgate.net Optimization of these lead compounds focused on improving potency and drug-like properties, resulting in orally bioavailable molecules with potential for treating solid tumors harboring BRCA mutations. eurekalert.org

| Compound | Polθ IC₅₀ (nM) | DLD-1 BRCA2-/- Cellular IC₅₀ (nM) |

| Lead Compound | 5.8 | 1.8 |

| Optimized Azetidine Derivative 1 | 0.9 | 1.0 |

| Optimized Azetidine Derivative 2 | 1.1 | 1.1 |

This table presents representative data on the inhibitory potency of 3-hydroxymethyl-azetidine derivatives against the Polθ enzyme and in a BRCA2-deficient cancer cell line.

Nucleoside hydrolases and phosphorylases are enzymes crucial for the nucleoside salvage pathways in various organisms, including protozoan parasites and bacteria; they are not present in mammals. google.com Inhibiting these enzymes can disrupt the metabolism of these pathogens, making them attractive targets for anti-infective drugs. Furthermore, purine (B94841) nucleoside phosphorylase (PNP) in humans is a target for treating T-cell mediated diseases and certain cancers. google.com

Azetidine-based analogues have been designed as transition-state inhibitors of these enzymes. nih.govacs.org It was initially thought that the four-membered ring of azetidine would be too small to properly orient the necessary functional groups within the enzyme's active site to achieve potent inhibition. google.com However, researchers surprisingly found that azetidine analogues of DADMe-immucillins are potent inhibitors of purine nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), and methylthioadenosine nucleosidase (MTAN). nih.govacs.org These compounds achieve equilibrium dissociation constants as low as 229 pM, demonstrating that the azetidine scaffold can effectively mimic the transition state of the enzymatic reaction, despite its compact size. nih.govacs.org

Developing drugs that can act on the central nervous system (CNS) is particularly challenging due to the stringent requirements for crossing the blood-brain barrier (BBB). Molecules intended for CNS targets must possess a specific set of physicochemical properties, including low molecular weight, limited polar surface area, and controlled lipophilicity.

The azetidine scaffold has proven to be a valuable core for building CNS-focused chemical libraries. oregonstate.edunih.gov Its three-dimensional character and low molecular weight make it an ideal starting point for creating lead-like molecules. oregonstate.edunih.govnih.gov Researchers have developed synthetic routes to create diverse collections of azetidine-based scaffolds, including fused, bridged, and spirocyclic ring systems. oregonstate.edunih.gov A representative library of 1,976 spirocyclic azetidines was synthesized and analyzed, showing that the compounds possess physicochemical properties ideal for CNS applications. nih.gov In vitro testing of a subset of these compounds confirmed they had high solubility and low to moderate protein binding, further validating the use of azetidine scaffolds for generating pre-optimized compound libraries for CNS drug discovery. nih.gov

Azetidine Iminosugars as Glycosidase Inhibitors

Azetidine iminosugars, which are four-membered ring analogues of natural sugars, have garnered significant attention as potential glycosidase inhibitors. Their structural similarity to the transition state of glycosidic bond cleavage allows them to bind to the active sites of glycosidase enzymes, leading to competitive inhibition. The unique strained four-membered ring structure of azetidine contributes to its distinct inhibitory properties compared to five- and six-membered ring iminosugars.

An efficient method for the synthesis of these compounds involves the ring closure of stable crystalline 3,5-di-O-triflates of pentofuranosides with amines. nih.gov This strategy has enabled the evaluation of various four-ring iminosugars as glycosidase inhibitors. Research has shown that certain azetidine iminosugars exhibit significant and specific inhibition of nonmammalian α-glucosidases. nih.govresearchgate.net For instance, L-xylo- and L-arabino-iminosugar azetidines have demonstrated notable inhibitory activity against these enzymes. nih.gov

Further studies have focused on the synthesis of polyhydroxylated azetidine iminosugars derived from D-glucose. nih.gov The synthetic pathway often involves the intramolecular nucleophilic displacement of a mesylate group by an amino functionality to form the core azetidine ring. nih.gov The resulting compounds have been screened against a panel of glycosidase enzymes. One such compound, (2S,3R,4S)-2-((R)-1,2-dihydroxyethyl)-3-hydroxy-4-(hydroxymethyl)azetidine, was found to be a more potent amyloglucosidase inhibitor than the standard drug, miglitol (B1676588). nih.gov

N-carboxylic azetidine iminosugars have also been synthesized and evaluated for their glycosidase inhibitory activity. rsc.org In one study, an N-carboxylic azetidine iminosugar (compound 2d in the study) was found to be a more active amyloglucosidase inhibitor than both miglitol and 1-deoxynojirimycin (B1663644) (DNJ). rsc.orgresearchgate.net Molecular docking studies have supported these findings, indicating a competitive inhibition mechanism where the iminosugars interact with the binding pockets of the enzymes. rsc.orgresearchgate.net

The table below summarizes the inhibitory activities of selected azetidine iminosugars against amyloglucosidase.

| Compound | Target Enzyme | IC₅₀ (μM) | Kᵢ (μM) | Type of Inhibition | Reference |

|---|---|---|---|---|---|

| Azetidine Iminosugar 2c | Amyloglucosidase | Moderate Inhibition | N/A | Competitive | rsc.org |

| N-carboxylic Azetidine Iminosugar 2d | Amyloglucosidase | More active than Miglitol and DNJ | N/A | Competitive | rsc.orgresearchgate.net |

| Furanose Fused Azetidine 2f | Amyloglucosidase | 10.5 | 5.3 | Competitive | rsc.org |

| (2S,3R,4S)-2-((R)-1,2-dihydroxyethyl)-3-hydroxy-4-(hydroxymethyl)azetidine | Amyloglucosidase | More potent than Miglitol | N/A | N/A | nih.gov |

Azetidines as Chiral Templates in Asymmetric Synthesis

The strained four-membered ring of azetidine makes it a valuable scaffold in organic and medicinal chemistry. rsc.org Chiral, non-racemic azetidines, in particular, have emerged as powerful tools in asymmetric synthesis, serving as both chiral ligands for metal catalysts and as organocatalysts themselves. birmingham.ac.uk Their rigid, puckered conformation allows for effective stereochemical control in a variety of chemical transformations.

The synthesis of enantiomerically pure azetidines is a critical first step for their application. clockss.org Methods have been developed for the highly enantioselective synthesis of 2-azetine-carboxylates, which can then be stereoselectively hydrogenated to yield tetrasubstituted azetidine-2-carboxylate derivatives with a single stereoisomer. nih.gov This approach utilizes copper(I) catalysis with a chiral sabox ligand. nih.gov Another strategy involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones with excellent enantiomeric excess (>98% e.e.). nih.gov

Once synthesized, these chiral azetidines are employed to induce asymmetry in reactions. They have been successfully used in Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.uk For example, a highly enantioselective [2+2] cycloaddition of ketimines and aryl vinyl selenides catalyzed by a combination of B(C₆F₅)₃ and a chiral phosphoric acid affords valuable chiral azetidines with excellent stereoselectivity. researcher.life Similarly, an in-situ generated magnesium catalyst has been used for the enantioselective [2+2] cyclization of imines and α-branched allenoates. researcher.life

Asymmetric catalysis using thiourea (B124793) and squaramide derivatives provides access to α-azetidinyl alkyl halides that feature a tetrasubstituted chiral carbon center. nih.gov These products are versatile intermediates that can be transformed into a variety of complex, multifunctional chiral compounds, including heterocyclic spiranes. nih.gov The azetidine ring, in these contexts, acts as a rigid template that directs the approach of reactants, leading to high levels of stereocontrol.

Application in Polymerization Processes

The significant ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to ring-opening polymerization (ROP). rsc.org This property allows for the synthesis of linear poly(trimethylenimine)s (LPTMI), which are polymers with repeating three-carbon and one-nitrogen units in the backbone. Both cationic and anionic ROP methods have been explored for azetidine and its derivatives. researchgate.net

Cationic ring-opening polymerization can be initiated by various cationic species. For instance, the polymerization of 1,3,3-trimethylazetidine has been studied using triethyloxonium (B8711484) tetrafluoroborate (B81430) as an initiator. researchgate.net The kinetics of such polymerizations are typically first-order with respect to both the monomer and the initiator. researchgate.net In some cases, the polymerization of azetidine monomers can proceed in a "living" manner, which allows for precise control over the molecular weight and the synthesis of block copolymers. researchgate.net The absence of a termination reaction in these living systems is often attributed to the high basicity of the monomer compared to the resulting polymer. researchgate.net

Anionic ring-opening polymerization offers another route to poly(sulfonylazetidine)s. The copolymerization of N-(p-tolylsulfonyl)azetidine (pTsAzet) and N-(o-tolylsulfonyl)azetidine (oTsAzet) is a living process that yields statistical copolymers with targeted molecular weights and narrow dispersities. nih.gov The sulfonyl protecting groups on the resulting polymer can be reductively cleaved to afford linear poly(trimethylenimine) of controlled molecular weight and low dispersity. nih.gov

The slow polymerization kinetics of some sulfonylazetidines has been exploited for the one-pot synthesis of block copolymers. nih.gov By selecting monomers with different reactivity ratios, sequential polymerization can be achieved by controlling the reaction temperature. For example, a mixture of N-p-toluenesulfonyl-2-methylaziridine (pTsMAz), pTsAzet, and oTsAzet can be polymerized sequentially. The more reactive aziridine (B145994) monomer polymerizes first at a moderate temperature, and upon its consumption, the temperature is raised to initiate the copolymerization of the azetidine monomers, resulting in a well-defined block copolymer. nih.gov

The table below summarizes key aspects of azetidine polymerization.

| Monomer(s) | Polymerization Type | Key Features | Resulting Polymer | Reference |

|---|---|---|---|---|

| 1,3,3-trimethylazetidine | Cationic ROP | First-order kinetics; Living polymerization | Poly(1,3,3-trimethylazetidine) | researchgate.net |

| N-(p-tolylsulfonyl)azetidine (pTsAzet) and N-(o-tolylsulfonyl)azetidine (oTsAzet) | Anionic ROP | Living copolymerization; Controlled molecular weight and low dispersity | Poly(pTsAzet-co-oTsAzet) | nih.gov |

| pTsAzet, oTsAzet, and pTsMAz | Anionic ROP | One-pot, temperature-controlled sequential polymerization | p(pTsMAz)-b-p(pTsAzet-co-oTsAzet) block copolymer | nih.gov |

Computational and Theoretical Investigations of 3,3 Di Hydroxymethyl Azetidine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide detailed insights into molecular geometry, bonding, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. scirp.org It offers a balance between accuracy and computational cost, making it suitable for studying a range of chemical systems. unipd.it In the study of azetidine (B1206935) derivatives, DFT methods, such as B3LYP or M06-2X, combined with basis sets like 6-311++G(d,p), are frequently used to optimize molecular geometry and analyze electronic structure. scirp.orgresearchgate.net

For 3,3-di(hydroxymethyl)azetidine, DFT calculations would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. scirp.org This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents a minimum on the potential energy surface. unipd.it

Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. scirp.org

| Parameter | Description | Typical Computational Method | Significance |

|---|---|---|---|

| Optimized Geometry | Lowest energy 3D arrangement of atoms. | B3LYP/6-31+G(d,p) | Provides bond lengths, bond angles, and dihedral angles. scirp.org |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT Single Point Calculation | Indicates electron-donating ability. scirp.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT Single Point Calculation | Indicates electron-accepting ability. scirp.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | DFT Single Point Calculation | Relates to chemical reactivity and stability. scirp.org |

| Dipole Moment | Measure of the net molecular polarity. | DFT Calculation | Influences intermolecular interactions and solubility. scirp.org |

The molecular electrostatic potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. mdpi.comnih.gov The MESP is calculated from the electron density and represents the electrostatic interaction energy between the molecule and a positive point charge. It is often visualized as a 3D map projected onto the electron density surface.

Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of electron richness and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. mdpi.com For this compound, the MESP would likely show negative potential around the nitrogen atom and the oxygen atoms of the hydroxymethyl groups, indicating the location of lone pairs of electrons and their availability for forming hydrogen bonds or coordinating to metal ions.

Analysis of molecular orbitals (MOs), such as the HOMO and LUMO, provides further insight into reactivity. The spatial distribution of the HOMO indicates the regions from which electrons are most likely to be donated in a chemical reaction. For this compound, the HOMO is expected to have significant contributions from the lone pair orbital of the nitrogen atom. The LUMO's distribution highlights the areas where the molecule is most likely to accept electrons.

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of azetidine rings. mit.edu DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. nih.govrsc.org

For example, in the synthesis of azetidines via cyclization reactions, computational studies can help determine why a particular reaction pathway is favored over another (e.g., a 4-exo-dig versus a 5-endo-dig cyclization). nih.gov By calculating the activation energies associated with different possible transition states, researchers can predict the regioselectivity and stereoselectivity of a reaction. rsc.org These computational models allow for the screening of different substrates and catalysts, predicting which combinations are most likely to result in a high yield of the desired azetidine product. mit.edu This predictive power can significantly accelerate the development of new synthetic methods. mit.edubioquicknews.com

Molecular Simulation Techniques

Molecular simulation techniques are used to study the dynamic behavior of molecules and their interactions over time. These methods are particularly useful for understanding the conformational flexibility and intermolecular interactions of molecules in condensed phases.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com In an MD simulation, atoms are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between atoms are described by a molecular mechanics force field. researchgate.net

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a vacuum or in a solvent like water. These simulations can reveal the preferred conformations of the azetidine ring and the orientation of the hydroxymethyl side chains. By analyzing the simulation trajectory, one can identify stable conformations and the energy barriers between them. nih.gov

MD simulations are also used to study the stability of molecular complexes. For instance, the stability of a protein-ligand complex can be assessed by running an MD simulation and monitoring key parameters like the root-mean-square deviation (RMSD) of the ligand's position in the binding site. mdpi.com A stable RMSD value over the course of the simulation suggests a stable binding mode. mdpi.com

| Analysis | Description | Information Gained |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the conformational stability of a molecule or complex. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions within a molecule. researchgate.net |

| Radius of Gyration (Rg) | Measures the compactness of a molecule's structure. | Indicates conformational changes such as unfolding or folding. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Reveals key intermolecular and intramolecular interactions. |

In silico molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of small molecules for potential drug candidates that can bind to a specific biological target. eurekalert.org

In a molecular docking study of this compound, the molecule would be treated as a potential ligand, and its ability to bind to the active site of a target enzyme would be evaluated. The process involves generating a large number of possible binding poses of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. researchgate.net

The results of a docking study can provide valuable information about the potential biological activity of this compound. researchgate.net For example, if the molecule is found to bind with high affinity to the active site of an enzyme implicated in a disease, it could be a starting point for the development of a new therapeutic agent. nih.gov The docking results can also reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net These insights can guide the chemical modification of the ligand to improve its binding affinity and selectivity. researchgate.net

Structure-Reactivity Relationship Studies

Detailed computational studies focusing specifically on the structure-reactivity relationships of this compound are not extensively available in publicly accessible scientific literature. However, general principles of azetidine chemistry, combined with computational analysis of related structures, can provide insights into its expected reactivity.

The reactivity of azetidines is largely governed by their ring strain, which is a consequence of the deviation of bond angles from the ideal sp³ hybridization. This inherent strain makes the azetidine ring susceptible to ring-opening reactions. For this compound, the substituents at the C3 position are expected to influence the ring's electronic properties and steric accessibility, thereby modulating its reactivity.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these relationships. A theoretical analysis would typically involve:

Ring Strain Analysis: Calculation of the strain energy of the azetidine ring in this compound compared to less strained cyclic amines or acyclic analogues. This would quantify the thermodynamic driving force for ring-opening reactions.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. For an azetidine, the HOMO is often localized on the nitrogen atom, indicating its nucleophilic character. The LUMO distribution would highlight potential sites for nucleophilic attack on the ring. The hydroxymethyl groups, being electron-withdrawing, could influence the energy levels of these orbitals.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the electron density distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would further predict how the molecule interacts with other reagents.

While specific data for this compound is not readily found, studies on other 3,3-disubstituted azetidines could offer analogous insights. The nature of the substituents at the C3 position plays a significant role in determining the ease of ring opening and the regioselectivity of reactions.

Table 1: Hypothetical Computational Parameters for Structure-Reactivity Analysis of this compound

| Parameter | Predicted Value/Characteristic | Implication for Reactivity |

| Ring Strain Energy | High | Favorable for ring-opening reactions. |

| HOMO Energy | Relatively High | Nucleophilic character centered on the nitrogen atom. |

| LUMO Energy | Relatively Low | Susceptibility to nucleophilic attack, particularly at the ring carbons. |

| Electrostatic Potential on Nitrogen | Negative | Indicates a site for electrophilic attack or protonation. |

Spectroscopic Data Interpretation through Computational Modeling (e.g., NMR, IR)

Computational modeling is an invaluable tool for the interpretation of spectroscopic data, providing a theoretical basis for experimentally observed spectra. For this compound, computational methods can predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, aiding in structural elucidation and the assignment of spectral features.

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts can be performed using various computational methods, with DFT calculations employing the Gauge-Including Atomic Orbital (GIAO) method being a common approach. These calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm the molecular structure.

The predicted ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the hydroxymethyl groups (-CH₂OH), the azetidine ring protons, and the N-H proton (if not exchanged with a deuterated solvent). Similarly, the ¹³C NMR spectrum would show characteristic peaks for the different carbon environments within the molecule. Discrepancies between predicted and experimental spectra can often be explained by solvent effects, conformational averaging, and intramolecular hydrogen bonding, which can be further investigated with more advanced computational models.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C3-CH₂-OH | Data not available | Data not available | Data not available | Data not available |

| Azetidine Ring CH₂ | Data not available | Data not available | Data not available | Data not available |

| Azetidine Ring C3 | N/A | N/A | Data not available | Data not available |

| N-H | Data not available | Data not available | N/A | N/A |

Note: Specific computational and experimental data for this compound are not available in the cited literature. This table serves as a template for how such data would be presented.

IR Spectroscopy:

Computational methods can also simulate the IR spectrum of this compound by calculating its vibrational frequencies. These calculations, typically performed at the DFT level of theory, can predict the positions and relative intensities of the absorption bands.

Key vibrational modes expected for this molecule include:

O-H stretching from the hydroxymethyl groups, likely appearing as a broad band.

N-H stretching from the azetidine ring.

C-H stretching from the alkyl groups.

C-N stretching of the azetidine ring.

C-O stretching of the alcohol groups.

By comparing the computed vibrational frequencies with the experimental IR spectrum, each absorption band can be assigned to a specific molecular motion. This detailed assignment helps to confirm the presence of specific functional groups and provides confidence in the structural identification of the compound.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways for Densely Functionalized 3,3-Di(hydroxymethyl)azetidines

The synthesis of azetidines, particularly those with dense functionalization at the C3 position, has historically been a significant challenge. peerscientist.com However, recent years have seen the development of several groundbreaking strategies that offer unprecedented access to these complex scaffolds. These emerging methods are moving beyond traditional cyclization reactions to leverage ring strain, light, and novel catalysts to construct the four-membered ring with high efficiency and control.

A prominent area of research is strain-release synthesis , which utilizes highly strained precursor molecules. bioquicknews.com One of the most powerful approaches involves the ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs). enamine.net These high-energy molecules react readily with a variety of nucleophiles and radical species, allowing for the modular and often stereospecific installation of functional groups at the C3 position of the azetidine (B1206935) ring. nih.govnih.gov This strategy provides a programmable route to complex and stereochemically pure azetidines that were previously difficult to access. nih.gov

Photocatalysis has also emerged as a transformative tool for azetidine synthesis. enamine.net Visible-light-driven methods, such as the aza Paternò–Büchi reaction—a [2+2] cycloaddition between an imine and an alkene—can construct the azetidine core under exceptionally mild conditions. enamine.netresearchgate.net Recent advancements have expanded this reaction to include previously challenging acyclic imines. acs.org Furthermore, the combination of photocatalysis with radical strain-release of ABBs enables the synthesis of densely functionalized azetidines in a single, efficient operation. enamine.netresearchgate.net

Catalytic methods are also evolving. For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of specific cis-3,4-epoxy amines, providing a novel and high-yielding route to functionalized azetidines. researchgate.netresearchgate.net These modern synthetic strategies are paving the way for the creation of diverse libraries of 3,3-disubstituted azetidines for various applications.

| Synthetic Strategy | Description | Key Precursors/Reagents | Advantages |

| Strain-Release Synthesis | Ring-opening of highly strained bicyclic compounds to form functionalized azetidines. bioquicknews.comnih.gov | 1-Azabicyclo[1.1.0]butanes (ABBs) | Modular, programmable, allows for stereospecific functionalization. nih.govnih.gov |

| Photocatalysis (Aza Paternò–Büchi) | Light-driven [2+2] cycloaddition of an imine and an alkene to form the azetidine ring. enamine.netacs.org | Alkenes, Imines (Oximes), Photocatalyst (e.g., Iridium complexes) | Mild reaction conditions, high stereoselectivity, atom-economic. acs.orgmdpi.com |

| Radical Strain-Release Photocatalysis | A hybrid approach combining visible-light photocatalysis with the strain-release of ABBs. enamine.netresearchgate.net | Azabicyclo[1.1.0]butanes (ABBs), Sulfonylimines, Organic Photosensitizer | Access to densely functionalized azetidines in a single step under mild conditions. enamine.netresearchgate.net |

| Lewis Acid Catalysis | Catalytic intramolecular ring-closure of epoxy amines. researchgate.netresearchgate.net | cis-3,4-Epoxy amines, Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) | High yields, tolerance of acid-sensitive functional groups. researchgate.netresearchgate.net |

Advanced Applications in Complex Molecular Architecture Development

The rigid, three-dimensional structure of the 3,3-disubstituted azetidine core makes it an ideal scaffold for the development of complex molecular architectures. nih.gov Its ability to project substituents into distinct vectors in 3D space is highly sought after in medicinal chemistry to "escape from flatland"—the tendency for drug molecules to be overly planar, which can lead to poor physicochemical properties. mdpi.com

Spirocyclic azetidines , where the C3 carbon of the azetidine is a spirocenter shared with another ring, are of particular interest. mdpi.comenamine.net This arrangement creates conformationally restricted structures that can precisely orient functional groups for interaction with biological targets. enamine.net The introduction of spirocyclic azetidine motifs has been shown to be an effective strategy for improving metabolic stability, as they are often poorly recognized by degradative enzymes. enamine.net These scaffolds are now being incorporated into libraries of compounds for drug discovery, with applications in areas such as treatments for tuberculosis. mdpi.com

Beyond spirocycles, the azetidine ring is being used to construct fused and bridged ring systems . nih.govnih.gov These complex architectures are accessible through the diversification of densely functionalized azetidine intermediates. nih.gov For example, ring-closing metathesis has been employed to create azetidine-fused eight-membered rings, while intramolecular cyclizations can yield bridged bicyclic systems. nih.gov Such structures are valuable in generating lead-like molecules for central nervous system (CNS) applications, where defined spatial arrangements are critical for crossing the blood-brain barrier and achieving target specificity. nih.gov The incorporation of the azetidine scaffold allows for the creation of novel chemical space, leading to the discovery of bioactive compounds with unique properties and patentability. researchgate.net

Expansion of Computational Modeling to Predict Novel Reactivities and Applications

As the synthesis of complex azetidines becomes more sophisticated, computational chemistry is playing an increasingly vital role in guiding experimental design and predicting molecular behavior. bioquicknews.commit.edu Theoretical models are being employed to understand the fundamental properties of the strained azetidine ring and to forecast the outcomes of novel chemical reactions. rsc.org

Density Functional Theory (DFT) is a key tool used to investigate reaction mechanisms and predict reactivity. researchgate.netfrontiersin.org For example, DFT calculations have been used to elucidate the mechanism of photocatalytic strain-release reactions, helping researchers understand the key radical intermediates involved. researchgate.net Computational studies have also been crucial in understanding the regioselectivity of catalytic reactions, such as the La(OTf)₃-catalyzed aminolysis of epoxy amines, by modeling the transition states of competing reaction pathways. frontiersin.orgnih.gov

Furthermore, computational models are being developed to predict the feasibility and yield of reactions before they are attempted in the lab. acs.orgmit.edu Researchers have successfully created models that can prescreen pairs of reactants for the aza Paternò–Büchi reaction. acs.orgmit.edu By calculating parameters like frontier orbital energies and transition state energies, these models can accurately predict which combinations of alkenes and oximes will successfully form azetidines, thereby saving significant time and resources by avoiding a trial-and-error approach. acs.orgmit.edu In silico studies are also essential for drug discovery, where molecular docking simulations are used to predict how novel azetidine derivatives will bind to protein targets, such as the epidermal growth factor receptor (EGFR) or human topoisomerase IIα, guiding the design of more potent inhibitors. researchgate.netresearchgate.netnih.gov

Integration with Machine Learning and Artificial Intelligence for De Novo Design of Azetidine Derivatives

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and synthesis of new molecules. mdpi.com For azetidine derivatives, AI and machine learning (ML) are beginning to be applied for the de novo design of novel compounds with optimized properties and for planning their synthesis.

Generative AI platforms are now capable of designing novel chemical scaffolds with therapeutic potential by analyzing vast chemical spaces. mdpi.comeurekalert.org A notable success in this area is the use of Insilico Medicine's Chemistry42 platform to design a new class of 3-hydroxymethyl-azetidine derivatives as potent and selective inhibitors of Polymerase theta (Polθ), a key target for BRCA-deficient cancers. eurekalert.org The AI platform generated novel core structures, which were then optimized using both ligand-based and structure-based design strategies to yield a promising lead compound with oral bioavailability. eurekalert.org

Q & A

Q. What are the key synthetic routes for preparing 3,3-di(hydroxymethyl)azetidine derivatives, and how do reaction conditions influence yields?

The synthesis of this compound derivatives often involves multi-step protocols. For example, intermediate tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (a precursor) is synthesized via nucleophilic substitution and hydrogenation reactions, achieving a 68.4% yield under optimized conditions (e.g., using Pd/C and H₂ in methanol) . Alkylation reactions with K₂CO₃ in acetonitrile or NaH in DMF are critical for introducing substituents like bromobenzimidazole groups, which enhance antiviral activity. Reaction temperature (e.g., 70°C vs. room temperature) and solvent polarity significantly affect regioselectivity and yield .

Q. How are structural features of this compound derivatives validated experimentally?

Structural characterization relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS) , and X-ray crystallography for unambiguous confirmation. For instance, the spirocyclic azetidine-indoline scaffold in derivatives like 14h was confirmed via ¹H NMR coupling constants and NOESY experiments to establish stereochemistry . X-ray diffraction data for intermediates (e.g., tert-butyl-protected derivatives) validate bond angles and ring conformations critical for activity .

Q. What in vitro assays are used to evaluate the antiviral activity of these derivatives?

Cytopathic effect (CPE) assays in HEp-2 or A549 cells infected with respiratory syncytial virus (RSV) are standard. Compounds like 14h showed EC₅₀ values of 0.8 nM, with selectivity indices >1,000, indicating potent inhibition of viral replication without cytotoxicity. Dose-response curves and parallel cytotoxicity testing (e.g., MTT assays) ensure activity is virus-specific .

Advanced Research Questions

Q. How do structural modifications impact the SAR of this compound derivatives?

- Carbonyl vs. Hydrogen Substitution : Replacing the carbonyl group with hydrogen (e.g., 5e/5f ) reduced EC₅₀ values from 15 nM to 0.18–0.20 μM, highlighting the carbonyl’s role in binding RSV F protein .

- Spirocyclic vs. Fused Rings : Spiroazetidine derivatives (e.g., 14h ) outperformed fused-ring analogs (e.g., 5k , EC₅₀ = 12 μM) due to reduced steric hindrance and improved conformational flexibility .

- Halogen Effects : Introducing 5-bromo on benzimidazole (6h ) increased potency 7-fold (EC₅₀ = 2.1 nM) by enhancing hydrophobic interactions with the viral fusion pocket .

Q. How do pharmacokinetic (PK) properties of lead compounds like 14h compare to earlier candidates?

14h exhibits superior oral bioavailability (71% in mice) compared to predecessors like BMS-433771 (<20%). Key PK parameters include:

Q. What contradictions exist between in vitro and in vivo efficacy data, and how are they resolved?

While 14h showed sub-nanomolar EC₅₀ in vitro, its in vivo efficacy (3.9 log reduction in lung viral load at 50 mg/kg) required higher doses than predicted. This discrepancy arises from protein binding (94% in plasma) and tissue penetration limitations . Adjusting formulations (e.g., lipid nanoparticles) or co-administering cytochrome P450 inhibitors (e.g., ritonavir) improved exposure in preclinical models .

Q. What computational methods support the design of novel this compound analogs?

- Molecular Dynamics (MD) Simulations : Used to model RSV F protein binding, identifying key interactions (e.g., hydrogen bonds with Lys394 and π-π stacking with Tyr198) .

- Free Energy Perturbation (FEP) : Predicts ΔΔG values for substituent effects, guiding prioritization of synthetic targets (e.g., bromine > methyl in enhancing binding affinity) .

- ADMET Predictions : Tools like SwissADME forecast solubility (>10 mg/mL for 14h ) and blood-brain barrier penetration (low, minimizing CNS toxicity) .

Methodological Notes

- SAR Rigidity : The azetidine core tolerates limited modifications; even minor changes (e.g., cyclohexyl substitution in 6c ) abolish activity due to steric clashes .

- In Vivo Model Selection : BALB/c mice infected intranasally with RSV-A2 strain are standard. Viral load quantification via qRT-PCR ensures consistency across studies .

- Analytical Challenges : LC-MS/MS methods with deuterated internal standards (e.g., 5-Bromopentanoic-3,3,4,4-d4 acid ) improve quantification accuracy in PK studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.